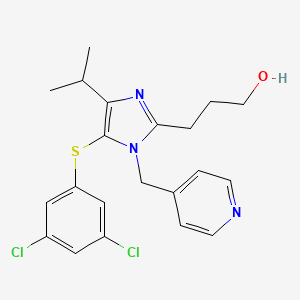![molecular formula C10H10OS B8736672 2-(Benzo[b]thiophen-6-yl)ethanol](/img/structure/B8736672.png)
2-(Benzo[b]thiophen-6-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-(Benzo[b]thiophen-6-yl)ethanol is an organic compound that belongs to the class of benzothiophenes, which are sulfur-containing heterocyclic compounds. Benzothiophenes are known for their aromatic properties and are found in various natural and synthetic sources. This compound has a molecular formula of C10H10OS and is characterized by the presence of a thiophene ring fused to a benzene ring, with an ethanol group attached to the sixth position of the benzothiophene ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzo[b]thiophene-6-ethanol can be achieved through several methods. One common approach involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions, generating 3-hydroxy-2-thiophene carboxylic derivatives . Another method includes the Paal-Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of benzo[b]thiophene-6-ethanol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as palladium complexes, can enhance the efficiency of the synthesis process . Additionally, environmentally sustainable strategies, such as metal-free dehydration and sulfur cyclization of alkynols with elemental sulfur, have been developed to produce thiophene derivatives in good yields .
化学反応の分析
Types of Reactions
2-(Benzo[b]thiophen-6-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzothiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogens (Cl2, Br2), organolithium reagents (RLi), Grignard reagents (RMgX).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted benzothiophenes .
科学的研究の応用
2-(Benzo[b]thiophen-6-yl)ethanol has a wide range of scientific research applications, including:
作用機序
The mechanism of action of benzo[b]thiophene-6-ethanol involves its interaction with specific molecular targets and pathways. For example, benzothiophene derivatives have been shown to inhibit lipid peroxidation and act as potassium channel openers . The compound’s biological activities are attributed to its ability to interact with enzymes and receptors, modulating their functions and leading to therapeutic effects .
類似化合物との比較
2-(Benzo[b]thiophen-6-yl)ethanol can be compared with other similar compounds, such as:
Benzothiophene: An aromatic compound with a similar structure but lacking the ethanol group.
Thiophene: A simpler sulfur-containing heterocycle with a five-membered ring.
Benzofuran: An oxygen-containing analog of benzothiophene with a furan ring fused to a benzene ring.
The uniqueness of benzo[b]thiophene-6-ethanol lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
特性
分子式 |
C10H10OS |
|---|---|
分子量 |
178.25 g/mol |
IUPAC名 |
2-(1-benzothiophen-6-yl)ethanol |
InChI |
InChI=1S/C10H10OS/c11-5-3-8-1-2-9-4-6-12-10(9)7-8/h1-2,4,6-7,11H,3,5H2 |
InChIキー |
NANZJLLIORBGBU-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC2=C1C=CS2)CCO |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















